N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide
Description
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS: 952966-21-1, referred to as BE42207 in ) is a sulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a 2-(4-methoxyphenyl)ethylsulfonamide moiety at the 4-position .
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-25-19-6-4-17(5-7-19)10-14-27(23,24)21-15-18-8-11-22(12-9-18)16-20-3-2-13-26-20/h2-7,13,18,21H,8-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSHKOGOERZWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Furan Group: The furan group is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a piperidine intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
W-18 and W-15 (Sulfonamide-Based Analogs)
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide (). Both W-18 and the target compound share a piperidine-sulfonamide backbone. However, W-18 incorporates a 4-nitrophenylethyl group and a 4-chlorophenylsulfonamide, contrasting with the target’s furan-2-ylmethyl and 4-methoxyphenyl groups. The nitro and chloro substituents in W-18 likely increase electron-withdrawing effects, reducing metabolic stability compared to the target’s methoxy and furan motifs .
- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide (). W-15 features a 2-piperidinylidene ring (unsaturated piperidine) and a 2-phenylethyl group, differing from the saturated piperidine and furan substitution in BE42205. The unsaturated ring in W-15 may alter conformational flexibility and receptor interactions .
4-Methoxybutyrylfentanyl (Opioid Analogs)
- Structure: N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (). While both compounds share a 4-methoxyphenyl group and piperidine core, 4-methoxybutyrylfentanyl is a butanamide opioid derivative.
Astemizole (Antihistamine with Piperidine Core)
- Structure : 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]benzimidazol-2-amine (). Astemizole shares the 4-methoxyphenylethyl-piperidine motif but incorporates a benzimidazole ring and fluorophenyl group. The sulfonamide in BE42207 may confer different solubility and CNS penetration compared to astemizole’s benzimidazole .
Thiophene- and Furan-Containing Analogs
- N-[4-(Methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl]-N-phenylpropanamide (): This compound substitutes the furan in BE42207 with a thiophene ring. Thiophene’s sulfur atom increases lipophilicity and metabolic resistance compared to furan’s oxygen, which may enhance bioavailability .
Structural and Functional Group Analysis
Pharmacological Implications
- Sulfonamide vs. Amide : The sulfonamide group in BE42207 may improve metabolic stability compared to amide-containing analogs like 4-methoxybutyrylfentanyl, as sulfonamides are less prone to hydrolysis .
- Piperidine Modifications : Saturation (BE42207) vs. unsaturation (W-15) impacts conformational flexibility, influencing binding to rigid vs. dynamic receptor sites .
Biological Activity
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula and its CAS number 953997-51-8. The presence of a piperidine ring, furan moiety, and sulfonamide group contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, often acting by inhibiting bacterial folate synthesis . This mechanism is critical in the development of new antimicrobial agents.
- Antitumor Effects : Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Antimicrobial Activity
A study evaluated the antibacterial effectiveness of various synthesized compounds, including those with piperidine and sulfonamide functionalities. The results indicated significant inhibition against several bacterial strains, suggesting that this compound may possess similar antimicrobial properties .
Enzyme Inhibition Studies
Research has demonstrated that derivatives with piperidine rings can effectively inhibit AChE and urease enzymes. The binding affinity and inhibitory concentration were assessed, showing promising results for the compound in modulating enzyme activity, which could be beneficial in treating conditions like Alzheimer's disease .
Case Studies
Case Study 1: Anticancer Activity
In a controlled study on various piperidine derivatives, this compound was tested for its ability to induce apoptosis in cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results showed that these compounds could reduce cell death and promote survival through modulation of oxidative stress pathways, suggesting potential applications in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Mechanism | Outcome |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Effective against various bacterial strains |
| Enzyme Inhibition | AChE inhibition | Increased acetylcholine levels |
| Antitumor | Induction of apoptosis | Reduced viability in cancer cell lines |
| Neuroprotective | Modulation of oxidative stress | Enhanced survival of neuronal cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
